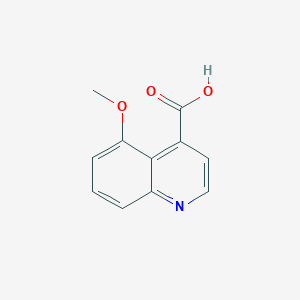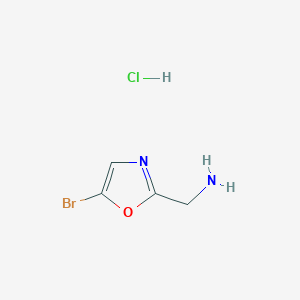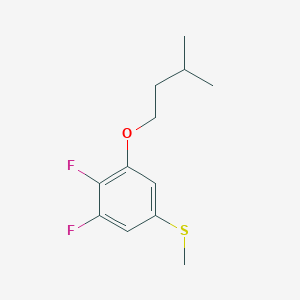
1-Allylsulfanyl-4-n-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allylsulfanyl-4-n-butylbenzene is an organic compound with the molecular formula C13H18S It is characterized by the presence of an allylsulfanyl group attached to a benzene ring, which is further substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allylsulfanyl-4-n-butylbenzene typically involves the reaction of 4-n-butylbenzene with allyl sulfide under specific conditions. One common method is through the use of a Friedel-Crafts alkylation reaction, where the benzene ring undergoes electrophilic substitution to introduce the allylsulfanyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperatures to facilitate the reaction efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Allylsulfanyl-4-n-butylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol or sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Allylsulfanyl-4-n-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Allylsulfanyl-4-n-butylbenzene involves its interaction with various molecular targets. The allylsulfanyl group can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction is facilitated by the electron-donating nature of the allylsulfanyl group, which activates the benzene ring towards substitution .
Comparison with Similar Compounds
Similar Compounds
1-Allylsulfanyl-4-methylbenzene: Similar structure but with a methyl group instead of a butyl group.
1-Allylsulfanyl-4-ethylbenzene: Contains an ethyl group instead of a butyl group.
1-Allylsulfanyl-4-propylbenzene: Features a propyl group in place of the butyl group.
Uniqueness
1-Allylsulfanyl-4-n-butylbenzene is unique due to the presence of the butyl group, which can influence its chemical reactivity and physical properties. The length of the butyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its shorter-chain analogs .
Properties
IUPAC Name |
1-butyl-4-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18S/c1-3-5-6-12-7-9-13(10-8-12)14-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIVWURTUJKUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(N-Methylcyclohexylamino)methyl]thiophenol](/img/structure/B7989058.png)




![trans-2-[4-(Trifluoromethoxy)phenyl]cyclohexanol](/img/structure/B7989094.png)



![3-Fluoro-4-[(n-hexyloxy)methyl]benzaldehyde](/img/structure/B7989147.png)
